molecular formula C8H8O4 B8348281 3,4-Dihydroxy-5-methylbenzoic acid

3,4-Dihydroxy-5-methylbenzoic acid

Cat. No.: B8348281
M. Wt: 168.15 g/mol
InChI Key: GGUKSPTUCLPPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy-5-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-5-methylbenzoic acid can be synthesized through several methods. One common method involves the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation using dimethyl sulfate . Another method includes the ester exchange reaction of resorcinol with sodium carbonate or sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated, nitrated, and other substituted benzoic acids.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methylbenzoic acid involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

3,4-Dihydroxy-5-methylbenzoic acid can be compared with other similar compounds, such as:

  • 2,3-Dihydroxybenzoic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid

Uniqueness

The presence of both hydroxyl and methyl groups in this compound makes it unique compared to other dihydroxybenzoic acids. This structural feature contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

3,4-dihydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12)

InChI Key

GGUKSPTUCLPPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 50.0 g (0.25 mol) 3,4-dimethoxy-5-methyl-benzoic acid and 170 g pyridine-hydrochloride were stirred for 2 h at a bath temperature of 160° C. The reaction mixture was poured onto 1 L citric acid solution and extracted with 1 L EtOAc. The organic phase was washed with 1 L water, dried and evaporated down i.vac.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.